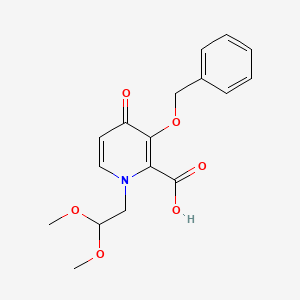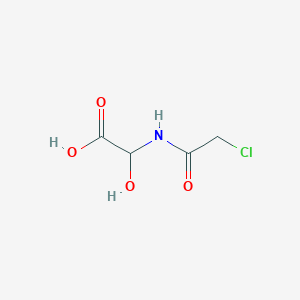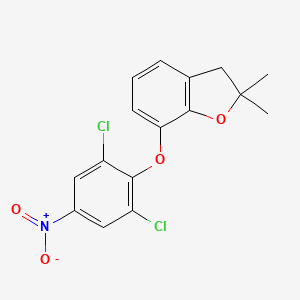
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran
描述
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran core substituted with a dichloro-nitrophenoxy group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of 2,6-dichloro-4-nitrophenol. This intermediate can be synthesized through nitration of 2,6-dichlorophenol followed by purification . The next step involves the formation of the benzofuran core, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
化学反应分析
Types of Reactions
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, quinones, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran has diverse applications in scientific research:
作用机制
The mechanism of action of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichloro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitrophenol moiety but lacks the benzofuran core.
2-(2,6-Dichloro-4-nitrophenoxy)ethanol: Similar structure but with an ethanol group instead of the benzofuran core.
(2E)-4-(2,6-Dichloro-4-nitrophenoxy)-2-methyl-2-butenoic acid: Contains a similar phenoxy group but with a different core structure.
Uniqueness
The uniqueness of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran lies in its benzofuran core, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
83054-15-3 |
|---|---|
分子式 |
C16H13Cl2NO4 |
分子量 |
354.2 g/mol |
IUPAC 名称 |
7-(2,6-dichloro-4-nitrophenoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C16H13Cl2NO4/c1-16(2)8-9-4-3-5-13(14(9)23-16)22-15-11(17)6-10(19(20)21)7-12(15)18/h3-7H,8H2,1-2H3 |
InChI 键 |
OQVOEMRETUJKMB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
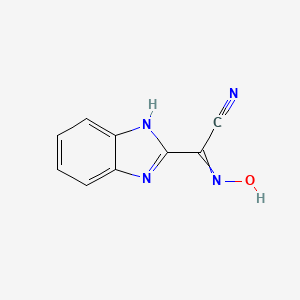
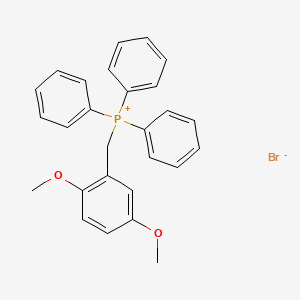
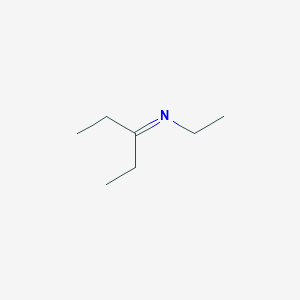
![n-[4-(2-Cyclopentylethoxy)benzoyl]glycine](/img/structure/B8663219.png)
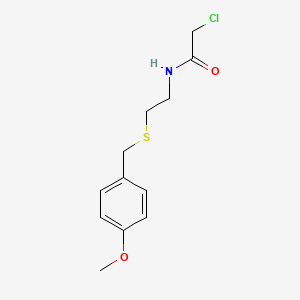


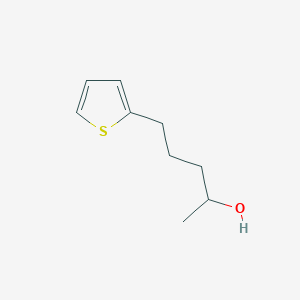
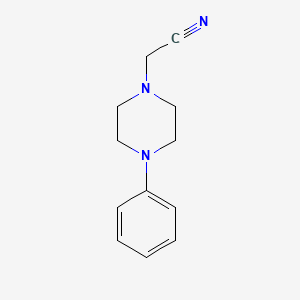
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)
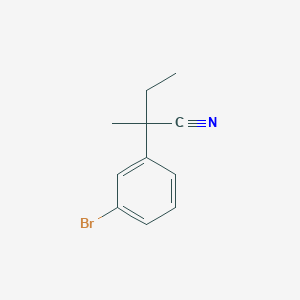
![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
